REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH3:6][O:7][CH:8](OC)[CH2:9][CH:10](OC)OC.C(OC(=O)C)(=O)C>>[CH3:6][O:7][CH:8]=[CH:9][CH:10]=[C:2]([C:1]#[N:5])[C:3]#[N:4]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(CC#N)#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC(CC(OC)OC)OC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 24 hrs
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Duration
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24 h
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Type
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DISTILLATION
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Details
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The reaction mixture is distilled
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Type
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CUSTOM
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Details
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separating the lower boiling by-products and solvent from the product
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Type
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ADDITION
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Details
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The product fraction is diluted with water
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Type
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FILTRATION
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Details
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the resulting precipitate is filtered
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Type
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CUSTOM
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Details
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recrystallized from isopropanol-water, 1.0 g
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Name
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1-methoxy-4,4-dicyano-1,3-butadiene
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Type
|
|
Smiles
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COC=CC=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |